2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
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Description
2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality 2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Properties of Pyrimidine Derivatives
Pyrimidine derivatives, including compounds related to the one , have been extensively studied for their fascinating variability in chemistry and properties. Research has covered the preparation procedures, properties of free organic compounds, and their complex compounds. Such studies highlight their potential in spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity, suggesting areas for further exploration in unknown analogs (Boča, Jameson, & Linert, 2011).
Hybrid Catalysts in Pyrimidine Synthesis
The pyranopyrimidine core, a key precursor in medicinal and pharmaceutical industries, exhibits broad synthetic applications and bioavailability. Research on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts highlights the compound's role in developing lead molecules, indicating its potential in medicinal chemistry and drug discovery (Parmar, Vala, & Patel, 2023).
p38α MAP Kinase Inhibitors
Compounds with pyrimidine scaffolds serve as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, important for controlling proinflammatory cytokine release. This application underscores the compound's relevance in designing inhibitors that could potentially treat inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Biological and Medicinal Applications
Pyrimidine derivatives are highlighted for their significant role in optical sensors and their wide range of biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable as sensing probes and indicates their potential in drug development (Jindal & Kaur, 2021).
Heterocyclic N-Oxide Molecules in Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those synthesized from pyrimidine, have been explored for their usefulness as synthetic intermediates and biological importance. These compounds are key in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, suggesting a pathway for developing anticancer, antibacterial, and anti-inflammatory agents (Li et al., 2019).
properties
IUPAC Name |
6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-14-5-4-8-28-19(14)26-20-17(22(28)30)11-16(18(23)27(20)9-10-31-2)21(29)25-13-15-6-3-7-24-12-15/h3-8,11-12,23H,9-10,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBXWLIBWHUSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide | |
CAS RN |
510762-47-7 |
Source
|
Record name | 2-IMINO-1-(2-METHOXYETHYL)-10-METHYL-5-OXO-N-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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